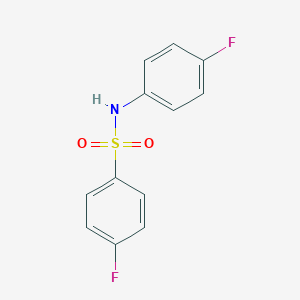![molecular formula C13H10ClFNO+ B271373 2-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271373.png)
2-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as CTK7A and is a potent inhibitor of the protein kinase C (PKC) enzyme. PKC is a crucial signaling molecule in various cellular processes, including cell proliferation, differentiation, and apoptosis. CTK7A has been shown to have potential therapeutic benefits in various diseases, including cancer, diabetes, and cardiovascular diseases.
作用機序
CTK7A exerts its therapeutic effects by inhibiting the 2-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium enzyme. 2-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium is a crucial signaling molecule in various cellular processes, including cell proliferation, differentiation, and apoptosis. 2-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium is overexpressed in various diseases, including cancer, diabetes, and cardiovascular diseases. Inhibition of 2-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium by CTK7A leads to the suppression of these diseases.
Biochemical and Physiological Effects
CTK7A has various biochemical and physiological effects that contribute to its therapeutic benefits. CTK7A inhibits the activity of 2-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium, which leads to the suppression of various cellular processes, including cell proliferation, differentiation, and apoptosis. CTK7A also reduces inflammation and oxidative stress associated with various diseases. In addition, CTK7A improves insulin sensitivity and reduces blood glucose levels in diabetes.
実験室実験の利点と制限
CTK7A has several advantages as a research tool. It is a potent and selective inhibitor of 2-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium, which allows for the specific inhibition of 2-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium without affecting other signaling pathways. CTK7A also has low toxicity, which makes it suitable for in vivo experiments. However, CTK7A has limitations as a research tool. The synthesis process is complex and requires skilled personnel and specialized equipment. In addition, CTK7A has limited solubility in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the research of CTK7A. One potential direction is the development of CTK7A analogs with improved pharmacological properties, such as increased solubility and bioavailability. Another potential direction is the investigation of the role of 2-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium in various diseases and the development of 2-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium inhibitors for these diseases. Finally, the use of CTK7A in combination with other drugs for the treatment of various diseases is also an area of future research.
合成法
CTK7A can be synthesized through a multistep process that involves the reaction of 4-fluorobenzaldehyde with ethyl 2-oxoacetate to form 2-(4-fluorophenyl)-2-oxoethyl acetate. The intermediate is then reacted with pyridine and thionyl chloride to form CTK7A. The synthesis process is complex and requires skilled personnel and specialized equipment.
科学的研究の応用
CTK7A has been extensively studied in scientific research, and its potential therapeutic benefits have been demonstrated in various diseases. In cancer research, CTK7A has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. CTK7A also enhances the efficacy of chemotherapy drugs and reduces the toxicity associated with these drugs.
In diabetes research, CTK7A has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models. CTK7A also reduces inflammation and oxidative stress associated with diabetes.
In cardiovascular research, CTK7A has been shown to reduce the damage caused by ischemia-reperfusion injury, a common complication of heart attacks and strokes. CTK7A also reduces the proliferation of smooth muscle cells, which is a key factor in atherosclerosis.
特性
製品名 |
2-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium |
|---|---|
分子式 |
C13H10ClFNO+ |
分子量 |
250.67 g/mol |
IUPAC名 |
2-(2-chloropyridin-1-ium-1-yl)-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C13H10ClFNO/c14-13-3-1-2-8-16(13)9-12(17)10-4-6-11(15)7-5-10/h1-8H,9H2/q+1 |
InChIキー |
MAZREDIFTZEJCB-UHFFFAOYSA-N |
SMILES |
C1=CC=[N+](C(=C1)Cl)CC(=O)C2=CC=C(C=C2)F |
正規SMILES |
C1=CC=[N+](C(=C1)Cl)CC(=O)C2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



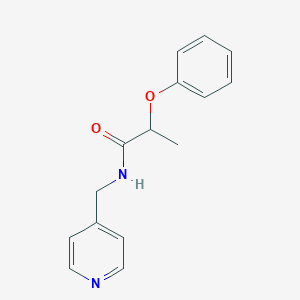
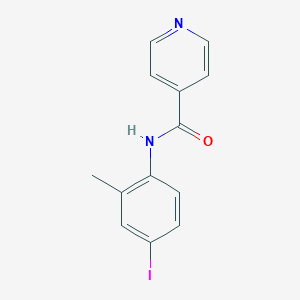
![3-Methyl-6-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B271292.png)
![Methyl 4-[(3-methylbenzoyl)amino]benzoate](/img/structure/B271296.png)
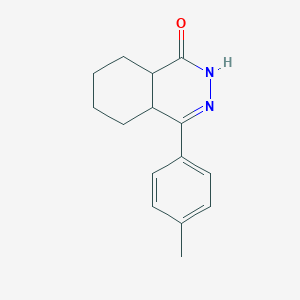
![(6Z)-6-[[2-(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B271299.png)
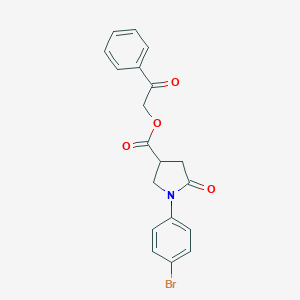
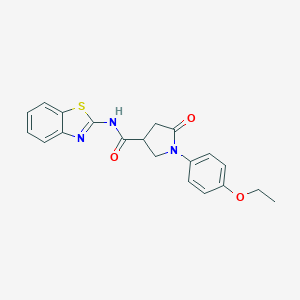
![2-({4-[(2-Naphthylanilino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B271310.png)
![N-[4-(phenylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B271311.png)
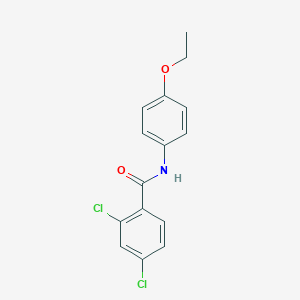
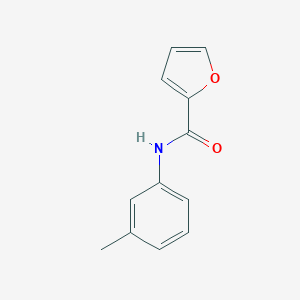
![3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide](/img/structure/B271316.png)
